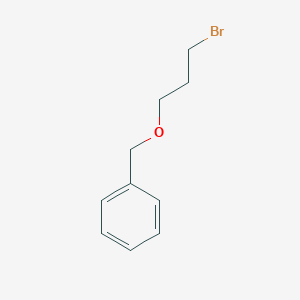

Benzyl 3-bromopropyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXTZLDBVEZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379794 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54314-84-0 | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-bromopropyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-bromopropyl ether is a bifunctional organic compound widely utilized in synthetic organic chemistry. Its structure, featuring a stable benzyl ether protecting group and a reactive primary alkyl bromide, makes it a valuable building block for the introduction of a benzyloxypropyl moiety into a wide range of molecules. This functionality is particularly relevant in drug discovery and development, where it can serve as a flexible linker to connect different pharmacophores or to attach molecules to carrier systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of this compound, complete with detailed experimental protocols and graphical representations of its synthetic utility.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. It is characterized by its benzylic ether and propyl bromide functional groups, which dictate its chemical behavior. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromopropoxymethylbenzene | [1] |

| Synonyms | (3-Bromopropoxymethyl)benzene, 3-(Benzyloxy)propyl Bromide | [2][3] |

| CAS Number | 54314-84-0 | [1] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [2][4] |

| Boiling Point | 130-132 °C at 8 mmHg; 141 °C at 14 mmHg | [2][5] |

| Density | 1.298 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.531 | [5] |

| Solubility | Slightly soluble in water. Miscible with many organic solvents. | [4][6] |

| Purity | Typically >95.0% (GC) | [2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the bromination of 3-benzyloxy-1-propanol. A modern variation of the Appel reaction provides an efficient route to this compound.

Synthesis Workflow

The synthesis can be visualized as a single-step conversion of the precursor alcohol to the desired alkyl bromide.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Benzyloxy-1-propanol

This protocol is adapted from a general procedure for the Appel reaction.[7]

Materials:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst (e.g., Cu(tmp)(BINAP)BF₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper catalyst (0.01 equiv), 3-benzyloxy-1-propanol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).

-

Cap the vial and purge with a stream of nitrogen.

-

Add anhydrous DMF (e.g., 1.5 mL for a 0.20 mmol scale reaction) via syringe.

-

Stir the reaction mixture under irradiation with a purple LED (394 nm) for 24 hours at room temperature.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with 100% hexane, to afford this compound as a clear liquid.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its two functional groups: the benzyl ether and the primary alkyl bromide.

General Reactivity Profile

The molecule's dual functionality allows for a range of synthetic transformations. The primary alkyl bromide is susceptible to nucleophilic substitution, while the benzyl ether can be cleaved under specific conditions.

Caption: Key reactivity pathways of this compound.

Nucleophilic Substitution Reactions

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles. This allows for the facile introduction of amines, azides, thiols, and other functional groups.

3.2.1. Representative Protocol: Synthesis of 3-(Benzyloxy)propyl azide

This protocol is analogous to the synthesis of benzyl azide from benzyl bromide.[8][9]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in DMSO or DMF in a round-bottom flask.

-

Add sodium azide (1.5 equiv) and stir the mixture at room temperature overnight.

-

Slowly add deionized water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude 3-(benzyloxy)propyl azide, which can be purified by column chromatography if necessary.

Grignard Reagent Formation

The alkyl bromide can be converted into a Grignard reagent, which can then be used in reactions with electrophiles such as aldehydes, ketones, and esters.

3.3.1. Representative Protocol: Preparation of 3-(Benzyloxy)propylmagnesium bromide

This is a general protocol for Grignard reagent formation.[10][11]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.

-

Add a small amount of anhydrous ether or THF and a crystal of iodine.

-

Prepare a solution of this compound in anhydrous ether or THF.

-

Add a small portion of the ether solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture can be stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution is used directly in subsequent reactions.

Benzyl Ether Cleavage

The benzyl ether group is relatively stable but can be cleaved under specific conditions, most commonly by catalytic hydrogenolysis. This deprotection strategy is useful in multi-step syntheses.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts/Peaks | Reference(s) |

| ¹H NMR | Phenyl protons: ~7.2-7.4 ppm (m, 5H)Benzylic CH₂: ~4.5 ppm (s, 2H)OCH₂: ~3.6 ppm (t, 2H)CH₂Br: ~3.5 ppm (t, 2H)Internal CH₂: ~2.1 ppm (quintet, 2H) | [1][12] |

| ¹³C NMR | Phenyl carbons: ~127-138 ppmBenzylic CH₂: ~73 ppmOCH₂: ~68 ppmCH₂Br: ~33 ppmInternal CH₂: ~31 ppm | [1][13][14] |

| IR Spectroscopy | C-H (aromatic): ~3030 cm⁻¹C-H (aliphatic): ~2850-2950 cm⁻¹C-O (ether): ~1100 cm⁻¹C-Br: ~600-700 cm⁻¹ | [1] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 228/230 (due to Br isotopes)Major Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), loss of Br, cleavage of the propyl chain. | [1][15] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Drug Development

This compound does not have known direct biological activity or involvement in signaling pathways. Its primary role in the life sciences is that of a versatile linker and building block in the synthesis of more complex, biologically active molecules.[5] For example, it has been used in the preparation of psoralen derivatives and in the total synthesis of natural products like zincophorin and (+)-anatoxin-a.[5] The benzyloxypropyl chain can act as a spacer to connect a pharmacophore to another moiety, such as a targeting ligand, a solubilizing group, or a solid support for combinatorial chemistry.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a stable protecting group and a reactive handle for nucleophilic substitution and organometallic reactions. Its well-defined chemical properties and reactivity make it a reliable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

- 1. This compound | C10H13BrO | CID 2776064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54314-84-0 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 苄基-3-溴丙醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound(54314-84-0) 1H NMR [m.chemicalbook.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Benzyl 3-bromopropyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-bromopropyl ether (CAS 54314-84-0), a key bifunctional reagent in organic synthesis. Its utility lies in the presence of both a benzyl ether, a common protecting group, and a bromoalkane, a versatile functional group for nucleophilic substitution. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and illustrates a common synthetic pathway.

Core Properties and Data

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 229.11 g/mol | [3][4][5] |

| 229.12 g/mol | [1][2][6] | |

| Molecular Formula | C₁₀H₁₃BrO | [1][3][4][6] |

| CAS Number | 54314-84-0 | [1][3][6] |

| Density | 1.298 g/mL at 25 °C | [6] |

| Boiling Point | 130-132 °C at 8 mmHg | [6] |

| Refractive Index | n20/D 1.531 | |

| Flash Point | 113 °C | [6] |

| Purity | Typically >95% (GC) | [1][2] |

| IUPAC Name | 3-bromopropoxymethylbenzene | [4][6] |

| SMILES | BrCCCOCc1ccccc1 | [1][6] |

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. An alternative pathway is the Appel reaction, which converts an alcohol to an alkyl halide.

Experimental Protocol: Synthesis via Appel Reaction

This section details a laboratory-scale synthesis of this compound from 3-benzyloxy-1-propanol, adapted from a published procedure.[1]

Materials:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst (e.g., Cu(tmp)(BINAP)BF₄)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the copper catalyst (0.01 equiv), 3-benzyloxy-1-propanol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).

-

Seal the vial and purge with a stream of nitrogen gas to ensure an inert atmosphere.

-

Add anhydrous DMF (1.5 mL) via syringe.

-

Stir the reaction mixture under irradiation with a purple LED (approx. 394 nm) at room temperature for 24 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel containing diethyl ether (10 mL) and deionized water (10 mL).

-

Separate the organic phase. Extract the aqueous phase twice more with diethyl ether (2 x 10 mL).

-

Combine all organic phases and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (eluent: 100% hexane) to yield the pure this compound.

Applications in Research and Development

This compound serves as a valuable building block in the multi-step synthesis of complex organic molecules. Its bifunctional nature allows for the introduction of a benzyloxypropyl linker into various structures. It has been utilized in the preparation of bioactive molecules and natural products, including:

-

5-(3-Benzyloxypropoxy)psoralen (PAP-7)

-

The natural product Zincophorin

-

The neurotoxin (+)-anatoxin-a

Synthetic Pathway Visualization

The Williamson ether synthesis is a fundamental method for preparing ethers, including this compound. The following diagram illustrates the logical workflow for synthesizing the target molecule from benzyl alcohol and 1,3-dibromopropane.

Caption: Workflow for Williamson Ether Synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

Benzyl 3-bromopropyl ether: A Comprehensive Technical Guide

CAS Number: 54314-84-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Benzyl 3-bromopropyl ether, a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides a comprehensive analysis of its spectral data, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores its applications as a key intermediate in the total synthesis of complex natural products and other molecules of medicinal interest. Safety and handling precautions are also discussed.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 54314-84-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃BrO | [1][4][5] |

| Molecular Weight | 229.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 130-132 °C at 8 mmHg | [4] |

| Density | 1.298 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.531 | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. | [1] |

| InChI | InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | [1][2][5] |

| SMILES | C1=CC=C(C=C1)COCCCBr | [1][2][5] |

Spectral Data Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) and multiplicities are as follows:

-

7.25-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

4.50 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

3.60 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

3.45 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).

-

2.10 ppm (quintet, 2H): Methylene protons on the central carbon of the propyl chain (-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The anticipated chemical shifts are:

-

138.5 ppm: Quaternary aromatic carbon of the benzyl group.

-

128.4 ppm: Aromatic CH carbons of the benzyl group.

-

127.7 ppm: Aromatic CH carbons of the benzyl group.

-

127.5 ppm: Aromatic CH carbons of the benzyl group.

-

73.0 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

69.0 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

32.5 ppm: Methylene carbon on the central carbon of the propyl chain (-CH₂-).

-

31.0 ppm: Methylene carbon adjacent to the bromine atom (-CH₂-Br).

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups:

-

3050-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

2950-2850 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

1495 and 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

1100 cm⁻¹: C-O stretching of the ether linkage.

-

695 and 735 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.

-

650-550 cm⁻¹: C-Br stretching.

Mass Spectrometry

Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 228 and 230 with approximately equal intensity, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] Key fragmentation patterns would include:

-

α-cleavage at the ether oxygen, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91 (the base peak).

-

Loss of a bromine radical, resulting in a fragment at m/z 149 .

-

Cleavage of the propyl chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 3-bromo-1-propanol and benzyl bromide. An alternative detailed protocol involves the bromination of 3-benzyloxy-1-propanol.[6]

Reaction:

Figure 1: Synthesis of this compound.

Materials:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 3-benzyloxy-1-propanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.2 eq) in dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules due to the presence of the reactive C-Br bond, which readily undergoes nucleophilic substitution reactions.[1]

Figure 2: General Nucleophilic Substitution Workflow.

Total Synthesis of Natural Products

This compound has been utilized as a key intermediate in the total synthesis of several complex natural products, including:

In these syntheses, the benzyloxypropyl moiety is introduced via nucleophilic attack on the electrophilic carbon attached to the bromine. The benzyl group often serves as a protecting group for a hydroxyl function, which can be removed at a later stage of the synthesis via hydrogenolysis.

Synthesis of Biologically Active Molecules

This ether is also employed in the preparation of other molecules with potential therapeutic applications:

-

5-(3-Benzyloxypropoxy)psoralen (PAP-7): A derivative of psoralen.[3][4]

-

(2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene: A chiral building block.[3][4]

Signaling Pathways

Currently, there is no publicly available scientific literature that describes a direct role for this compound or its immediate derivatives in specific signaling pathways. Its utility in the context of drug development is primarily as a synthetic intermediate for the construction of larger, biologically active molecules. The biological activities of the final products may involve various signaling pathways, but this is beyond the scope of this document.

Safety and Handling

This compound is considered to be an irritant.[1] Appropriate safety precautions should be taken during its handling and use.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with CAS number 54314-84-0, is a valuable and versatile reagent in organic chemistry. Its utility as a building block for introducing a benzyloxypropyl group has been demonstrated in the total synthesis of complex natural products and other biologically relevant molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in a research and development setting. While its direct involvement in signaling pathways has not been reported, its role in the synthesis of pharmacologically active compounds underscores its importance in the drug discovery process.

References

- 1. This compound | C10H13BrO | CID 2776064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(54314-84-0) 1H NMR [m.chemicalbook.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound 98 54314-84-0 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Benzyl 3-bromopropyl ether: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-bromopropyl ether is a valuable bifunctional organic compound, incorporating both a benzyl ether protective group and a reactive alkyl bromide. This combination makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and key synthetic applications. Detailed experimental protocols for its synthesis and subsequent transformation into a Wittig reagent are also presented, alongside a visual representation of this synthetic workflow.

Chemical Structure and Formula

This compound possesses a straightforward yet synthetically useful structure. A benzyl group (C₆H₅CH₂–) is connected via an ether linkage to a three-carbon propyl chain, which is terminated by a bromine atom.

-

IUPAC Name: 1-(3-bromopropoxy)methyl]benzene[1]

-

Synonyms: 3-(Benzyloxy)propyl bromide, (3-Bromopropoxymethyl)benzene[2]

The molecule's structure lends itself to a variety of chemical transformations. The benzyl ether group is a common protecting group for alcohols, stable under many reaction conditions but readily cleaved by hydrogenolysis. The primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below, facilitating its use in experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 130-132 °C at 8 mmHg | |

| Density | 1.298 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.531 | |

| Solubility | Slightly soluble in water |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H ₅- |

| ~4.50 | s | 2H | -O-CH ₂-Ph |

| ~3.60 | t | 2H | -CH ₂-O- |

| ~3.45 | t | 2H | -CH ₂-Br |

| ~2.10 | quintet | 2H | -CH₂-CH ₂-CH₂- |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon |

| ~128.5 | Aromatic CH |

| ~127.7 | Aromatic CH |

| ~73 | -O-C H₂-Ph |

| ~68 | -C H₂-O- |

| ~32 | -CH₂-C H₂-CH₂- |

| ~30 | -C H₂-Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Strong | Aliphatic C-H stretch[3][4] |

| 1450-1600 | Medium-Weak | Aromatic C=C stretch[3][4] |

| 1000-1300 | Strong | C-O ether stretch[5] |

| 690-900 | Strong | Aromatic C-H bend[3] |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Notes |

| 228/230 | [C₁₀H₁₃BrO]⁺ | Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).[6] |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak.[7][8] |

| 107 | [C₇H₇O]⁺ | Fragment from cleavage of the propyl bromide moiety. |

| 121/123 | [Br(CH₂)₃]⁺ | Propyl bromide cation. |

Experimental Protocols

Synthesis of this compound

This protocol describes a modern and efficient method for the synthesis of this compound from 3-benzyloxy-1-propanol via a copper-catalyzed Appel-type reaction under photochemical conditions.

Materials:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst (e.g., a copper-phosphine complex)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the copper catalyst (0.01 equiv), 3-benzyloxy-1-propanol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).

-

Seal the reaction vial and purge with nitrogen gas.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture under irradiation with a purple LED (e.g., 394 nm) at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Add diethyl ether and water to extract the product. Separate the organic layer.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using 100% hexane as the eluent to afford pure this compound.

Synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide

This protocol outlines the synthesis of a Wittig reagent from this compound, a key transformation that highlights its utility in C-C bond formation.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Toluene (or another suitable high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound and an equimolar amount of triphenylphosphine in toluene.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours). The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid phosphonium salt that has precipitated can be collected by filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield (3-Benzyloxypropyl)triphenylphosphonium bromide.

Synthetic Applications and Workflow

A primary application of this compound is its role as a precursor to the corresponding triphenylphosphonium salt, which is a versatile Wittig reagent. This reagent can then be used to introduce a 3-benzyloxypropylidene moiety onto aldehydes and ketones, forming alkenes. This is a powerful tool in the synthesis of natural products and other complex organic molecules.

The following diagram illustrates the experimental workflow from the starting alcohol to the final phosphonium salt, a key intermediate for Wittig reactions.

Conclusion

This compound is a synthetically valuable building block due to its dual functionality. Its straightforward preparation and the distinct reactivity of its benzyl ether and alkyl bromide moieties make it an important intermediate in multi-step organic synthesis. The protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and natural product synthesis.

References

- 1. This compound | C10H13BrO | CID 2776064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

An In-depth Technical Guide to the Synthesis and Characterization of (3-Bromopropoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Bromopropoxymethyl)benzene, also known as Benzyl 3-bromopropyl ether. This compound serves as a valuable bifunctional molecule in organic synthesis, incorporating a stable benzyl ether protecting group and a reactive primary alkyl bromide. This combination makes it a useful building block for the introduction of a benzyloxypгopyl moiety in the development of more complex molecules, including pharmaceutical intermediates.

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of (3-Bromopropoxymethyl)benzene are summarized in the tables below. This data is essential for its identification, purity assessment, and use in further chemical transformations.

Table 1: Physicochemical Properties of (3-Bromopropoxymethyl)benzene

| Property | Value | Reference(s) |

| CAS Number | 54314-84-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrO | [3] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 130-132 °C at 8 mmHg | [1][2] |

| Density | 1.298 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.531 | [1][2] |

Table 2: Spectroscopic Characterization Data of (3-Bromopropoxymethyl)benzene

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Infrared (IR) Spectroscopy | Data not available in search results. |

| Mass Spectrometry (MS) | Data not available in search results. |

Note: While several databases indicate the existence of spectroscopic data for (3-Bromopropoxymethyl)benzene, the specific peak assignments and values were not accessible in the conducted search.

Synthesis of (3-Bromopropoxymethyl)benzene

The synthesis of (3-Bromopropoxymethyl)benzene can be achieved through various methods. A common and effective approach is the bromination of 3-benzyloxy-1-propanol. An Appel-type reaction provides a reliable method for this transformation.

Synthesis Workflow

Caption: Synthesis workflow for (3-Bromopropoxymethyl)benzene.

Experimental Protocol: Appel-type Bromination of 3-Benzyloxy-1-propanol

This protocol is adapted from a general procedure for the Appel reaction.

Materials:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst (e.g., Cu(tmp)(BINAP)BF₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the copper catalyst (0.01 equivalents), 3-benzyloxy-1-propanol (1.0 equivalent), carbon tetrabromide (2.0 equivalents), and sodium bromide (2.0 equivalents).

-

Seal the reaction vessel and add anhydrous DMF via syringe.

-

Stir the reaction mixture under the light of a purple LED (approximately 394 nm) at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Add diethyl ether and water to the separatory funnel and perform an extraction.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with 100% hexane, to yield the pure (3-Bromopropoxymethyl)benzene.

Chemical Reactivity and Applications

(3-Bromopropoxymethyl)benzene is a versatile synthetic intermediate. The benzyl ether group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, yet easily removable by hydrogenolysis. The primary alkyl bromide is a good electrophile that readily participates in nucleophilic substitution reactions (Sₙ2).

This dual functionality allows for the selective introduction of the benzyloxypropyl group into various molecules. For instance, it can be used in the synthesis of complex natural products and their analogues, as well as in the preparation of modified psoralens for photochemotherapy research.[1][2]

Safety Information

(3-Bromopropoxymethyl)benzene is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physical Properties of 3-(Benzyloxy)propyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propyl bromide, with the CAS number 54314-84-0, is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a benzyl ether and a propyl bromide moiety, allows for its use as a versatile building block in various synthetic strategies. This technical guide provides a comprehensive overview of the physical properties of 3-(Benzyloxy)propyl bromide, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physical Properties

The physical characteristics of 3-(Benzyloxy)propyl bromide are crucial for its handling, storage, and application in experimental settings. The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| CAS Number | 54314-84-0 | [1][2] |

| Chemical Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 130-132 °C at 8 mmHg141 °C at 14 mmHg | [3][4][5] |

| Density | 1.298 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.531 | [3][5] |

| Solubility | Slightly soluble in water. | [3][5] |

Experimental Protocols

A common method for the synthesis of 3-(Benzyloxy)propyl bromide involves the benzylation of 3-bromo-1-propanol. The following is a representative experimental protocol.

Objective: To synthesize 3-(Benzyloxy)propyl bromide from 3-bromo-1-propanol and benzyl bromide.

Materials:

-

3-bromo-1-propanol

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer is charged with a dispersion of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alcohol: The flask is cooled in an ice bath, and a solution of 3-bromo-1-propanol (1.0 equivalent) in anhydrous DMF is added dropwise via a dropping funnel. The mixture is stirred at 0 °C for 30 minutes.

-

Addition of Benzylating Agent: Benzyl bromide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

-

Washing: The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3-(Benzyloxy)propyl bromide can be further purified by vacuum distillation to obtain the final product as a clear liquid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-(Benzyloxy)propyl bromide.

Caption: Synthesis of 3-(Benzyloxy)propyl bromide.

References

Benzyl 3-bromopropyl ether: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Benzyl 3-bromopropyl ether (CAS No. 54314-84-0). The following sections detail the chemical and physical properties, hazard classifications, personal protective equipment, first aid measures, and experimental protocols relevant to its use in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid commonly used as a reagent in organic synthesis.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| CAS Number | 54314-84-0 |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 130-132 °C at 8 mmHg |

| Density | 1.298 g/mL at 25 °C |

| Refractive Index | n20/D 1.531 (lit.) |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Slightly soluble in water. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation[1][2] |

| Eye irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |

GHS Pictogram:

Signal Word: Warning[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[2] |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[2] |

Toxicological Information

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharge.

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Storage class: 10 - Combustible liquids.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols

This compound is a common alkylating agent used in organic synthesis. Below is a general protocol for a substitution reaction.

General Protocol for Alkylation using this compound:

-

Reaction Setup:

-

To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add the substrate containing a nucleophilic group (e.g., an alcohol or a phenol) and a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the nucleophile. The choice of base will depend on the pKa of the substrate.

-

Stir the mixture at the appropriate temperature (often room temperature) until deprotonation is complete.

-

-

Addition of this compound:

-

Slowly add a stoichiometric equivalent of this compound to the reaction mixture via a syringe or dropping funnel.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

-

Visualizations

References

An In-depth Technical Guide to the Solubility of Benzyl 3-bromopropyl ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 3-bromopropyl ether in various organic solvents. While quantitative solubility data is not extensively available in published literature, this document compiles qualitative and application-based solubility information derived from synthetic and purification methodologies. This information is crucial for researchers and professionals in drug development and other chemical sciences who handle this compound.

Core Properties of this compound

Before delving into its solubility, a summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-132 °C at 8 mmHg |

| Density | 1.298 g/mL at 25 °C |

| Refractive Index | n20/D 1.531 |

Solubility Profile

The solubility of this compound in various organic solvents can be inferred from its use in different experimental procedures, including synthesis, extraction, and chromatography. Table 2 summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent | Solubility | Context of Use |

| N,N-Dimethylformamide (DMF) | Soluble | Used as a reaction solvent for the synthesis of this compound.[1][2] |

| Ether (Diethyl ether) | Soluble | Used as an extraction solvent to isolate the product from an aqueous phase.[1][2] |

| Hexane | Soluble | Used as the mobile phase in silica gel column chromatography for purification.[1][2] |

| Water | Slightly soluble | Consistently reported in chemical databases and product information sheets.[2][3][4] |

Experimental Protocols

The following experimental protocols, derived from published synthesis procedures, provide practical insights into the solubility and handling of this compound in a laboratory setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-benzyloxy-1-propanol with a brominating agent in a suitable solvent. The following protocol is a representative example.[1][2]

Materials:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ether

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Hexane

-

Silica gel

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer under a nitrogen atmosphere, add the copper catalyst, 3-benzyloxy-1-propanol, carbon tetrabromide, and sodium bromide.

-

Add anhydrous DMF to the flask via a syringe.

-

Stir the reaction mixture under a purple LED light (394 nm) for 24 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the product with ether and water.

-

Separate the organic phase and further extract the aqueous phase with ether.

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using 100% hexane as the eluent to obtain pure this compound.

This protocol demonstrates the solubility of this compound in DMF (as a reaction medium), ether (for extraction), and hexane (for chromatography).

Visualizing Experimental Workflows

General Workflow for Solubility Determination

The following diagram illustrates a general experimental workflow for determining the solubility of a compound like this compound in a specific solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Synthesis Pathway of this compound

The diagram below outlines the key steps in the synthesis of this compound as described in the provided protocol.

Caption: A simplified workflow for the synthesis of this compound.

References

Benzyl 3-bromopropyl ether synonyms and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-bromopropyl ether is a chemical compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a benzyl ether and a bromoalkane moiety, allows for a variety of chemical transformations. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and a key application.

Chemical Identity

-

IUPAC Name: ((3-bromopropoxy)methyl)benzene[1]

-

Synonyms: 3-Benzyloxypropyl Bromide, [(3-Bromopropoxy)methyl]benzene, 1-Bromo-3-(benzyloxy)propane, 3-(Benzyloxy)-1-bromopropane, 3-Bromo-1-benzyloxypropane, 3-Bromopropanol Benzylic Ether, 3-Bromopropyl Benzyl Ether, 3-Bromopropyl Phenylmethyl Ether[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrO | [1][2][3] |

| Molecular Weight | 229.11 g/mol | [1][3][4] |

| CAS Number | 54314-84-0 | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |

| Boiling Point | 130-132 °C at 8 mmHg | [5] |

| 141 °C at 14 mmHg | [2] | |

| Density | 1.298 g/mL at 25 °C | [5] |

| Refractive Index | 1.531 at 20 °C | [5] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Purity | >95.0% (GC) | [2][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the copper-catalyzed Appel reaction of 3-Benzyloxy-1-propanol.

Reaction: 3-Benzyloxy-1-propanol → this compound

Materials and Reagents:

-

3-Benzyloxy-1-propanol

-

Carbon tetrabromide (CBr₄)

-

Sodium bromide (NaBr)

-

Copper catalyst (e.g., Cu(tmp)(BINAP)BF₄)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ether (Et₂O)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper catalyst (0.01 equiv), 3-benzyloxy-1-propanol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).

-

Seal the vial and purge with a stream of nitrogen.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture under a purple LED (e.g., 394 nm) for 24 hours.

-

Upon completion, transfer the mixture to a separatory funnel containing diethyl ether and water.

-

Separate the organic phase, and extract the aqueous phase twice more with diethyl ether.

-

Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with 100% hexane) to yield the final product, this compound.[5]

Application in Synthesis: Preparation of (3-Benzyloxypropyl)triphenylphosphonium bromide

This compound is a precursor for the synthesis of Wittig reagents, such as (3-Benzyloxypropyl)triphenylphosphonium bromide. This phosphonium salt is utilized in C-C bond formation reactions.

Reaction: this compound + Triphenylphosphine → (3-Benzyloxypropyl)triphenylphosphonium bromide

Materials and Reagents:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Toluene

Procedure:

-

In a reaction flask, dissolve this compound and a molar equivalent of triphenylphosphine in toluene.

-

Heat the reaction mixture under reflux for several hours (e.g., 7 hours).

-

As the reaction progresses, the phosphonium salt product will precipitate from the solution.

-

After cooling the mixture, the solid product can be collected by filtration.

-

Wash the collected solid with a non-polar solvent (like diethyl ether) to remove any unreacted starting materials.

-

Dry the product to obtain (3-Benzyloxypropyl)triphenylphosphonium bromide.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. (3-BENZYLOXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Benzyl 3-Bromopropyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Benzyl 3-bromopropyl ether, a key reagent in organic synthesis. It covers the compound's chemical and physical properties, historical context, and detailed experimental protocols for its preparation. The guide is intended for researchers, scientists, and professionals in drug development who utilize or are interested in the application of this versatile ether in the synthesis of complex molecules.

Introduction

This compound (CAS No. 54314-84-0) is a bifunctional organic compound featuring a benzyl ether group and a primary alkyl bromide. This unique structure makes it a valuable building block in organic chemistry, enabling the introduction of a benzyloxypropyl moiety into a wide range of molecules. Its application is particularly notable in the synthesis of complex natural products and pharmacologically active compounds. While the exact historical details of its initial discovery are not prominently documented in readily available literature, its utility has been demonstrated in numerous synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 54314-84-0 | |

| Molecular Formula | C₁₀H₁₃BrO | |

| Molecular Weight | 229.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 130-132 °C at 8 mmHg | |

| Density | 1.298 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.531 | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and ether. | |

| InChI Key | PSUXTZLDBVEZTD-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)COCCCBr |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through variations of the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. Two primary pathways have been established, differing in the choice of starting materials.

Caption: Synthetic routes to this compound.

Experimental Protocols

This is a direct and common approach for the preparation of this compound.

-

Reaction Scheme:

-

Materials:

-

Benzyl alcohol

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add benzyl alcohol (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

-

Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.5 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

This two-step approach first involves the synthesis of 3-benzyloxy-1-propanol, which is then brominated.

-

Reaction Scheme:

-

Materials:

-

3-Benzyloxy-1-propanol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel Reaction)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure (using PBr₃):

-

Dissolve 3-benzyloxy-1-propanol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Carefully pour the reaction mixture over crushed ice and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Applications in Synthesis

This compound is a versatile reagent employed in the synthesis of various complex molecules. The benzyl group serves as a stable protecting group for the alcohol functionality, which can be readily removed under reductive conditions (e.g., hydrogenolysis). The bromo- functionality allows for nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Some notable applications include its use in the total synthesis of natural products such as zincophorin and (+)-anatoxin-a. It has also been utilized in the preparation of biologically active compounds, for instance, in the synthesis of 5-(3-Benzyloxypropoxy)psoralen (PAP-7).

Caption: General experimental workflow for synthesis and purification.

Safety Information

This compound is an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its preparation via the Williamson ether synthesis or bromination of 3-benzyloxy-1-propanol is well-established, providing reliable access to this important building block. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and natural product synthesis.

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethers Using Benzyl 3-bromopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethers utilizing Benzyl 3-bromopropyl ether. This reagent is a valuable building block in organic synthesis, particularly for the introduction of a benzyloxypropyl moiety, which can serve as a protected hydroxyl group or as a linker in the development of biologically active molecules.

Introduction

This compound is commonly employed in the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This reaction involves the S(_N)2 displacement of a halide by an alkoxide or phenoxide. The resulting benzyl ether can be readily cleaved under mild hydrogenolysis conditions to reveal the free alcohol or phenol, making it an excellent protecting group strategy in multi-step syntheses. Furthermore, the benzyloxypropoxy group itself is a key structural element in a number of pharmacologically active compounds.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery is highlighted by its use in the synthesis of potent and selective ion channel modulators. A prominent example is the synthesis of 5-(3-Benzyloxypropoxy)psoralen, a precursor to PAP-1, a highly selective blocker of the Kv1.3 potassium channel. Effector memory T-cells, which play a crucial role in autoimmune diseases, rely on the Kv1.3 channel for activation.[1][2] By blocking this channel, compounds like PAP-1 can selectively suppress the immune response implicated in conditions such as multiple sclerosis and rheumatoid arthritis.[1][2]

Key Synthetic Reactions and Protocols

The primary application of this compound is in the Williamson ether synthesis. This is followed by the deprotection of the benzyl group, typically via catalytic hydrogenation, to yield the desired propyl alcohol derivative.

Williamson Ether Synthesis

The Williamson ether synthesis is an S(_N)2 reaction where an alkoxide or phenoxide displaces a halide from an alkyl halide.[3][4] In the context of this compound, the reaction is typically carried out by first deprotonating a phenol or alcohol with a suitable base to form the nucleophilic alkoxide/phenoxide, which then attacks the primary carbon bearing the bromine atom.

Experimental Protocol: Synthesis of 4-(3-(Benzyloxy)propoxy)phenol

This protocol details the synthesis of 4-(3-(Benzyloxy)propoxy)phenol from hydroquinone.

Materials:

-

This compound

-

Hydroquinone

-

Potassium Carbonate (K(_2)CO(_3))

-

Acetone

-

Dichloromethane (CH(_2)Cl(_2))

-

Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO(_4))

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of hydroquinone (1.1 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol).

-

The mixture is stirred at room temperature for 15 minutes.

-

This compound (2.29 g, 10 mmol) is added, and the reaction mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water (50 mL) and dichloromethane (50 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 4-(3-(benzyloxy)propoxy)phenol.

Deprotection of the Benzyl Ether

The benzyl ether group is a versatile protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.[5] This deprotection step is crucial for revealing the hydroxyl functionality in the final stages of a synthetic sequence.

Experimental Protocol: Hydrogenolysis of 4-(3-(Benzyloxy)propoxy)phenol

This protocol describes the deprotection of the benzyl group to yield the corresponding diol.

Materials:

-

4-(3-(Benzyloxy)propoxy)phenol

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H(_2))

-

Celite

Procedure:

-

A solution of 4-(3-(benzyloxy)propoxy)phenol (2.44 g, 10 mmol) in methanol (50 mL) is placed in a hydrogenation vessel.

-

10% Palladium on carbon (0.1 g, 10 mol%) is carefully added to the solution.

-

The vessel is purged with hydrogen gas and then stirred under a hydrogen atmosphere (balloon pressure or at a specified psi) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected product, 4-(3-hydroxypropoxy)phenol.

Data Presentation

The following table summarizes the synthesis of various ethers using this compound with different phenolic substrates under Williamson ether synthesis conditions.

| Substrate (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K(_2)CO(_3) | Acetone | Reflux | 12 | 92 |

| 4-Methylphenol | K(_2)CO(_3) | DMF | 80 | 8 | 95 |

| 4-Methoxyphenol | Cs(_2)CO(_3) | Acetonitrile | Reflux | 6 | 94 |

| 4-Chlorophenol | K(_2)CO(_3) | Acetone | Reflux | 10 | 88 |

| 4-Nitrophenol | K(_2)CO(_3) | DMF | 60 | 5 | 96 |

| 2-Naphthol | NaH | THF | 60 | 4 | 91 |

Note: The data presented in this table is a compilation from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a target molecule using this compound, involving a Williamson ether synthesis followed by deprotection.

Caption: General workflow for ether synthesis and deprotection.

Signaling Pathway

The diagram below illustrates the mechanism of action of PAP-1, a selective Kv1.3 channel blocker synthesized using a precursor derived from this compound. The blockade of the Kv1.3 channel in effector memory T-cells leads to a reduction in Ca

2+

Caption: PAP-1 blocks Kv1.3, inhibiting T-cell activation.

References

Application Notes and Protocols: Williamson Ether Synthesis with Benzyl 3-bromopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers, involving the S(_N)2 reaction between an alkoxide and an organohalide. This method is highly valued in medicinal chemistry and drug development for its reliability in constructing complex molecular architectures containing ether linkages. This document provides a detailed protocol for the synthesis of an aryl ether using Benzyl 3-bromopropyl ether as the alkylating agent and 4-nitrophenol as the nucleophilic precursor. This compound is a useful bifunctional reagent, allowing for the introduction of a benzyloxypropyl moiety onto a target molecule. The resulting ether products can serve as key intermediates in the synthesis of pharmacologically active compounds, where the benzyl group can act as a protecting group or be a core part of the final structure.

Reaction Scheme

The synthesis proceeds in two conceptual steps: first, the deprotonation of a phenol to form a highly nucleophilic phenoxide, followed by the S(_N)2 attack of the phenoxide on the primary alkyl bromide, this compound.

Caption: General reaction scheme for the Williamson ether synthesis.

Experimental Protocol

This section details a representative protocol for the synthesis of 1-(3-(benzyloxy)propoxy)-4-nitrobenzene. This procedure is based on established methodologies for the Williamson ether synthesis and can be adapted for other phenols or alcohols.